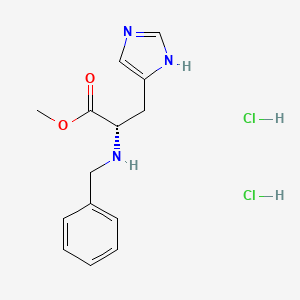

Bzl-his-ome 2hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

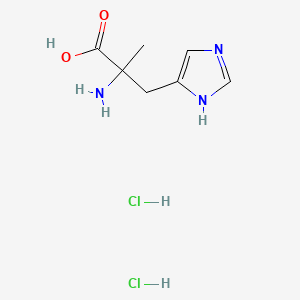

Bzl-his-ome 2hcl, also known as H-His(Bzl)-OMe · 2 HCl, is a compound with the chemical formula C₁₄H₁₇N₃O₂ · 2 HCl . It is a mix of τ-Bzl (mainly formed) and π-Bzl isomer . The CAS Number for the τ-isomer is 93983-56-3 .

Molecular Structure Analysis

The IUPAC name for Bzl-his-ome 2hcl is methyl 2- (benzylamino)-3- (1H-imidazol-5-yl)propanoate;hydrochloride . The molecular weight of the compound is 332.23 .

Physical And Chemical Properties Analysis

Bzl-his-ome 2hcl has a molecular weight of 332.23 . The compound is stored at room temperature .

Aplicaciones Científicas De Investigación

Chiral Ionic Liquids and Metal Complexes Formation

Bzl-his-ome 2hcl, derived from the amino acid L-histidine, plays a crucial role in the formation of chiral ionic liquids and imidazol-2-ylidene metal complexes. The treatment of Bz-His-OMe with excess n-propyl bromide results in a histidinium salt, which serves as a readily available optically active ionic liquid. This compound further reacts with silver oxide and palladium or rhodium salts to form chiral late metal imidazol-2-ylidene complexes. These complexes have applications in organometallic chemistry, demonstrating the utility of Bzl-his-ome 2hcl in synthesizing optically active compounds for research and potential industrial applications (Hannig et al., 2005).

Functional Ionic Liquid Mediated Synthesis (FILMS)

Bzl-his-ome 2hcl is also utilized in the diastereoselective synthesis of dihydrothiophenes and tacrine derivatives through a process known as Functional Ionic Liquid Mediated Synthesis (FILMS). This innovative synthesis method employs natural amino acid-based functional ionic liquid to promote reactions, showcasing the versatility of Bzl-his-ome 2hcl in organic synthesis. The compound's role as both an organocatalyst and a medium engineer underscores its potential in green chemistry and pharmaceutical synthesis, offering efficient pathways for constructing complex molecules (Kumar et al., 2011).

Exploration in Metal-Organic Frameworks (MOFs)

In the development of metal-organic frameworks (MOFs), Bzl-his-ome 2hcl-related compounds demonstrate significant potential in enhancing the selectivity of benzene sorption over cyclohexane. This selectivity is crucial for industrial separation processes, where the ability to distinguish between closely related compounds can lead to more efficient and cost-effective manufacturing. The interaction between the open metal sites (OMS) of MOFs and the π-electrons of benzene, facilitated by π-complexation, establishes a foundational approach for designing Bz-selective MOF sorbents. This research indicates the broader applicability of Bzl-his-ome 2hcl derivatives in materials science and engineering (Mukherjee et al., 2016).

Safety And Hazards

Propiedades

IUPAC Name |

methyl (2S)-2-(benzylamino)-3-(1H-imidazol-5-yl)propanoate;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2.2ClH/c1-19-14(18)13(7-12-9-15-10-17-12)16-8-11-5-3-2-4-6-11;;/h2-6,9-10,13,16H,7-8H2,1H3,(H,15,17);2*1H/t13-;;/m0../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSACUQIXYWWVRO-GXKRWWSZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CN=CN1)NCC2=CC=CC=C2.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Cl2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bzl-his-ome 2hcl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.